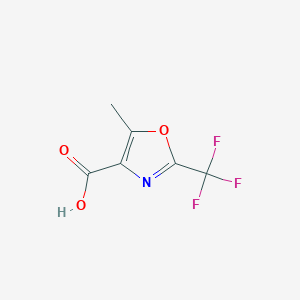

5-甲基-2-(三氟甲基)-1,3-恶唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid” belongs to the class of organic compounds known as oxazoles . Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Methyl-5-(trifluoromethyl)benzoic acid”, has been analyzed . It has a molecular formula of C9H7F3O2, an average mass of 204.146 Da, and a monoisotopic mass of 204.039810 Da .Chemical Reactions Analysis

Trifluoromethylated compounds, such as “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .Physical And Chemical Properties Analysis

Trifluoromethylated compounds, such as “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid”, are known for their unique physicochemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and stability of the compound .科学研究应用

合成与衍生物形成

5-甲基-2-(三氟甲基)-1,3-恶唑-4-羧酸在各种化合物的合成中发挥着重要作用。例如,Prokopenko 等人(2010 年)强调了它在合成 2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-恶唑-4-羧酸甲酯及其功能衍生物中的用途,这些衍生物进一步用于将高度碱性脂肪族胺的残基引入恶唑环 (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010)。

在氨基酸合成中

Burger 等人(2006 年)证明了 5-甲基-2-(三氟甲基)-1,3-恶唑-4-羧酸的衍生物可用于合成 α-三氟甲基取代的芳香族和杂芳香族氨基酸。这展示了其在创建复杂氨基酸结构中的用途,这些结构在生物化学和药物研究的各个领域至关重要 (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006)。

在抗菌活性研究中

Holla 等人(2005 年)使用 5-甲基-2-(三氟甲基)-1,3-恶唑-4-羧酸合成了 1,2,3-三唑衍生物,并进一步研究了它们的抗菌活性。此类研究对于开发新的抗菌剂和了解微生物耐药机制至关重要 (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005)。

在大环内酯合成中

Wasserman 等人(1981 年)使用恶唑作为活化羧酸的掩蔽形式来合成大环内酯,包括 recifeiolide 和 curvularin。这证明了 5-甲基-2-(三氟甲基)-1,3-恶唑-4-羧酸在合成具有潜在药物应用的复杂有机化合物中的潜力 (Wasserman, Gambale, & Pulwer, 1981)。

在血小板聚集抑制研究中

Ozaki 等人(1983 年)合成了甲基 5-取代恶唑-4-羧酸酯,其对血小板聚集的抑制活性与阿司匹林相当。这强调了 5-甲基-2-(三氟甲基)-1,3-恶唑-4-羧酸在心血管疾病管理和血栓形成研究中的潜在医学应用 (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983)。

安全和危害

While specific safety and hazard information for “5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid” is not available, similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken when handling such compounds .

未来方向

属性

IUPAC Name |

5-methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO3/c1-2-3(4(11)12)10-5(13-2)6(7,8)9/h1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWHYIYHXVHGGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)

![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)

![4-(3,4-dimethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2367086.png)

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2367088.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2367090.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)